7-cyano-7-deaza-2'-deoxyadenosine chemical structure and molecular weight
7-cyano-7-deaza-2'-deoxyadenosine chemical structure and molecular weight
An In-Depth Technical Guide to 7-Cyano-7-deaza-2'-deoxyadenosine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-cyano-7-deaza-2'-deoxyadenosine, a modified nucleoside analog with significant applications in molecular biology, diagnostics, and therapeutic development. We will delve into its core chemical properties, synthesis, and its functional implications in various biochemical systems, providing researchers and drug development professionals with actionable insights.
Core Molecular Profile and Physicochemical Properties
7-Cyano-7-deaza-2'-deoxyadenosine is a synthetic analog of the natural nucleoside 2'-deoxyadenosine. The defining structural modification is the substitution of the nitrogen atom at the 7-position of the purine ring with a carbon atom, to which a cyano (-CN) group is attached. This seemingly subtle change has profound effects on the molecule's electronic properties and its ability to interact with other molecules, particularly in the context of nucleic acid structures.
The alternate chemical name for this compound is 4-Amino-5-cyano-7-(2-deoxy-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₅O₃ | [1] |
| Molecular Weight | 275.26 g/mol | [1] |
| CAS Number | 15676-19-4 | [1] |
| Appearance | White to off-white crystalline powder | [] |
| Solubility | Soluble in DMSO (slightly), Methanol (slightly) | [] |
The core of its utility lies in how the 7-deaza modification alters the hydrogen-bonding capabilities in the major groove of the DNA double helix. Unlike the N7 atom in adenosine, the C7-H group in a 7-deaza analog does not act as a hydrogen bond acceptor. This prevents the formation of non-canonical base pairings, such as Hoogsteen pairs, which can lead to the formation of disruptive secondary structures like G-quadruplexes in guanine-rich sequences.[4] The addition of the electron-withdrawing cyano group at this position further modulates the electronic character of the nucleobase.
Caption: Chemical structure highlighting key functional groups.
Synthesis and Functionalization for Oligonucleotide Incorporation
The synthesis of 7-cyano-7-deaza-2'-deoxyadenosine and its subsequent preparation for automated DNA synthesis is a multi-step process rooted in established nucleoside chemistry. The primary goal is to produce a phosphoramidite derivative of the modified nucleoside, which is the reactive monomer used in solid-phase oligonucleotide synthesis.
A common synthetic strategy involves the glycosylation of a protected 7-cyano-7-deazapurine base with a protected deoxyribose derivative. For instance, 5-cyano-2,4-di-pivaloylamino-pyrrolo[2,3-d]pyrimidine can be reacted with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose to form the protected nucleoside.[5] This is a critical step where the bond between the base and the sugar is formed. Following deprotection steps, the resulting nucleoside is then converted into its phosphoramidite form, making it ready for incorporation into synthetic DNA strands.[5][6]
Caption: Generalized workflow for synthesis and use in DNA synthesis.
Applications in Research and Drug Development
The unique properties of 7-cyano-7-deaza-2'-deoxyadenosine make it a valuable tool in several advanced applications.
Enhancing Antisense Oligonucleotides (ASOs)
A primary application is in the development of antisense therapies. When incorporated into antisense oligonucleotides, this modified nucleoside can enhance the binding affinity and stability of the ASO-mRNA duplex. Studies have shown that single incorporations of 7-deaza-2'-deoxyadenosine analogs can increase the melting temperature (Tm) of the duplex by 3–4°C compared to unmodified sequences.[5][6] This increased thermal stability is indicative of stronger binding, which can lead to more potent and durable gene silencing effects. The improved binding is crucial for the efficacy of ASOs, which rely on hybridizing to a target mRNA to inhibit protein translation.
Probing DNA Structure and Enzyme Interactions
As a research tool, 7-deaza-adenosine analogs are used to investigate the structural and functional roles of the DNA major groove.[7][8] Since the N7 position is a key recognition site for many DNA-binding proteins and enzymes, replacing it with a C-H group allows researchers to probe the importance of this specific hydrogen bond acceptor.[9] For example, if a DNA polymerase or restriction enzyme shows reduced activity on a substrate containing a 7-deaza modification, it strongly suggests that the enzyme makes a critical contact at the N7 position in the major groove of the DNA.[]
Caption: Logic diagram of how 7-deaza modification alters DNA properties.
Therapeutic Potential: Antiviral and Anticancer Research
The broader family of 7-deaza-purine nucleosides has shown promise in therapeutic development. For instance, 7-deaza-adenosine analogs have been investigated as potent inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, demonstrating their potential as antiviral agents.[10] The structural modification can lead to selective inhibition of viral polymerases over human polymerases, providing a therapeutic window.[10]
Furthermore, related guanosine analogs, such as 7-cyano-7-deaza-2'-deoxyguanosine, have been shown to possess immunostimulatory properties by activating Toll-like receptor 7 (TLR7), which can induce an antiviral state.[11] While not a direct property of the adenosine analog, this highlights the diverse biological activities that can be accessed through modifications at the 7-position of the purine ring, suggesting potential applications in oncology and immunology.[7]
Conclusion
7-Cyano-7-deaza-2'-deoxyadenosine represents a sophisticated chemical tool with significant, field-proven utility. Its defining characteristic—the replacement of the N7 atom with a cyano-substituted carbon—fundamentally alters major groove interactions, preventing the formation of deleterious secondary structures and enhancing the binding properties of oligonucleotides. For researchers in drug development and molecular diagnostics, this analog offers a reliable method for improving the performance and specificity of nucleic acid-based technologies, from antisense therapies to advanced diagnostic probes. As our understanding of nucleic acid recognition and interaction continues to deepen, the applications for precisely engineered nucleosides like this will undoubtedly expand.
References
-
Biophysical and antisense properties of oligodeoxynucleotides containing 7-propynyl-, 7-iodo- and 7-cyano-7-deaza-2-amino-2′-deoxyadenosines. Nucleic Acids Research | Oxford Academic. [Link]
-
Biophysical and antisense properties of oligodeoxynucleotides containing 7-propynyl-, 7-iodo- and 7-cyano-7-deaza-2-amino-2'-deoxyadenosines. PubMed. [Link]
-
Biophysical and antisense properties of oligodeoxynucleotides containing 7-propynyl-, 7-iodo- and 7-cyano-7-deaza-2-amino-2'-deoxyadenosines. PMC. [Link]
-
Scheme 4. Synthesis of 7-substituted-7-deaza-2 0 -deoxyadenosine analogs. ResearchGate. [Link]
-
The synthesis of 7-deaza-7-iodo-2′-deoxyadenosine. (i) NaH, CH3CN, then... ResearchGate. [Link]
-
Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery. DSpace@MIT. [Link]
-
7-Deaza-dA-CE Phosphoramidite. Glen Research. [Link]
-
7-Deaza-7-ethynyl-2'-deoxyadenosine (EdA), Alkyne-containing Nucleosides. Jena Bioscience. [Link]
-
7-Deaza-2′-deoxyadenosine and 3-deaza-2′-deoxyadenosine replacing dA within d(A6)-tracts: differential bending at 3′- and 5 - PMC. PMC. [Link]
-
7-Deaza-2'-deoxyguanosine | C11H14N4O4 | CID 135411006. PubChem. [Link]
-
A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. PMC. [Link]
-
7-DEAZA-2'-DEOXYADENOSINE — Chemical Substance Information. NextSDS. [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Biophysical and antisense properties of oligodeoxynucleotides containing 7-propynyl-, 7-iodo- and 7-cyano-7-deaza-2-amino-2'-deoxyadenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 60129-59-1: 7-Deaza-2′-deoxyadenosine | CymitQuimica [cymitquimica.com]
- 8. 7-Deaza-2′-deoxyadenosine and 3-deaza-2′-deoxyadenosine replacing dA within d(A6)-tracts: differential bending at 3′- and 5′-junctions of d(A6)·d(T6) and B-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
